2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a phenyl ring, and a tetrahydropyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide involves multiple steps. One common synthetic route includes the reaction of 4-(propan-2-yl)benzaldehyde with cyanoacetamide under basic conditions to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions with various reagents to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and cyano-containing molecules. Compared to these compounds, 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide may exhibit unique properties such as higher potency or selectivity for certain targets. Some similar compounds include:
- 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)16-8-10-17(11-9-16)19-12-21(27)26-23(20(19)13-24)29-14-22(28)25-18-6-4-3-5-7-18/h3-11,15,19H,12,14H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
WLGANQBTZOPCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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